Cyclopropyl vs. Unsubstituted Amidine: Lipophilicity and Polarity Profile
N-cyclopropyl-2,2,2-trifluoroethanimidamide exhibits a calculated LogP of 1.28 and a TPSA of 35.88 Ų, as derived from its molecular structure . In contrast, the unsubstituted parent compound, trifluoroacetamidine (CAS 354-37-0), possesses a molecular formula of C2H3F3N2 and a molecular weight of 112.05 g/mol, lacking the cyclopropyl group that contributes approximately 40 Da of additional mass and substantial hydrophobic surface area . The presence of the cyclopropyl substituent increases lipophilicity while maintaining a polar amidine core capable of hydrogen bonding, a balanced profile that is distinct from both highly polar unsubstituted amidines and excessively lipophilic N-alkyl analogs .
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | Calculated LogP: 1.28; TPSA: 35.88 Ų; Molecular Weight: 152.12 g/mol |
| Comparator Or Baseline | Trifluoroacetamidine (CAS 354-37-0): Molecular Weight: 112.05 g/mol; lacks cyclopropyl substituent; no published LogP for direct comparison |
| Quantified Difference | Approximately +40 Da molecular weight; +1.28 LogP relative to theoretical baseline amidine (exact comparator LogP not reported) |
| Conditions | Calculated physicochemical properties derived from molecular structure using standard computational methods |
Why This Matters
The distinct lipophilicity-to-polarity ratio affects membrane permeability and target engagement, making N-cyclopropyl substitution a deliberate design choice rather than an interchangeable structural variant for SAR studies.
- [1] Perfemiker. Trifluoroacetamidine (CAS 354-37-0) Product Information. Molecular Formula: C2H3F3N2; Molecular Weight: 112.05 g/mol. View Source
